Trimethyl-(6-methylsulfanylpyridin-2-yl)silane
Beschreibung
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane is an organosilicon compound that features both a methylthio group and a trimethylsilyl group attached to a pyridine ring
Eigenschaften
CAS-Nummer |
199273-59-1 |
|---|---|
Molekularformel |
C9H15NSSi |
Molekulargewicht |
197.37 g/mol |
IUPAC-Name |
trimethyl-(6-methylsulfanylpyridin-2-yl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
DXPJMFNPVFXSIY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Kanonische SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
Synonyme |
Pyridine, 2-(methylthio)-6-(trimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylthio group, followed by the reaction with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for Trimethyl-(6-methylsulfanylpyridin-2-yl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions or strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride), strong bases (e.g., sodium hydride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyridines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trimethyl-(6-methylsulfanylpyridin-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive methylthio and trimethylsilyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)pyridine: Lacks the methylthio group, making it less versatile in certain reactions.
2-(Methylthio)pyridine: Lacks the trimethylsilyl group, which limits its reactivity in some contexts.
Uniqueness
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane is unique due to the presence of both the methylthio and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
